
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C16H23N5O3S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Isoxazolines and Isoxazoles
Research reveals the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. This process involves intramolecular cyclization, yielding dipolarophiles which are then condensed with arylnitrile oxides to form isoxazolines and isoxazoles. Further transformations lead to unexpected deethoxycarbonylated isoxazoles, showcasing the chemical versatility of the compounds involved (Rahmouni et al., 2014).
Creation of Polyheterocyclic Ring Systems
A study on 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine illustrates its utilization as a precursor for constructing new polyheterocyclic ring systems. This compound reacts with various reactants to yield pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex structures. These derivatives exhibit significant antibacterial properties, indicating their potential applications in medical and pharmaceutical fields (Abdel‐Latif et al., 2019).
Antimicrobial Activity of Heterocycles
Another intriguing research showcases the synthesis and antimicrobial activity of heterocycles incorporating the pyrazolopyridine moiety. The process involves synthesizing a variety of coumarin, pyridine, pyrrole, and thiazole compounds, further processed to yield regioselectively isoxazole, pyrazole, and pyrimidine derivatives. These compounds were tested and showed promising antimicrobial agents (Abu-Melha, 2013).
Development of Coordination Complexes
In the field of coordination chemistry, pyrazole-acetamide derivatives have been synthesized and utilized to create Co(II) and Cu(II) coordination complexes. These complexes were characterized, and their solid-state structures were established through single-crystal X-ray crystallography. Moreover, the antioxidant activity of these ligands and complexes was evaluated, showing significant results, which could be influential in developing therapeutic agents (Chkirate et al., 2019).
Investigations of Metabolic Stability
A study on the metabolic stability of phosphoinositide 3-kinase/mammalian target of rapamycin dual inhibitors explored various 6,5-heterocycles to address metabolic deacetylation issues. This research is paramount in understanding the metabolism of potent inhibitors and enhancing their therapeutic efficacy and stability (Stec et al., 2011).
properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-[methyl(methylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-12-14(8-10-18-16(22)11-20(3)25(4,23)24)13(2)21(19-12)15-7-5-6-9-17-15/h5-7,9H,8,10-11H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNOKYJNEFBASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2627334.png)
![Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2627335.png)
![N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2627337.png)
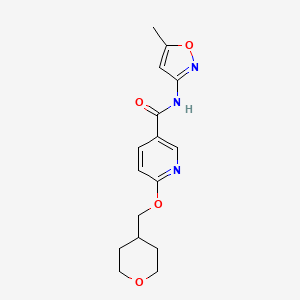
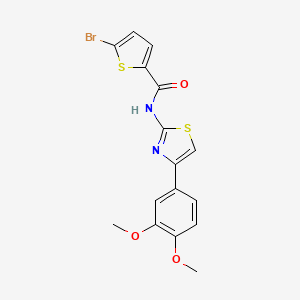
![N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2627344.png)
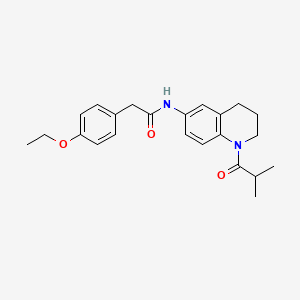
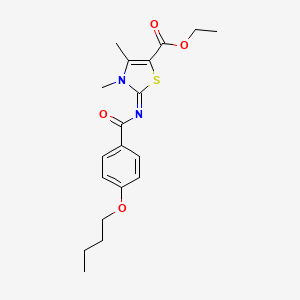
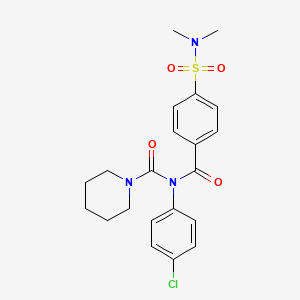
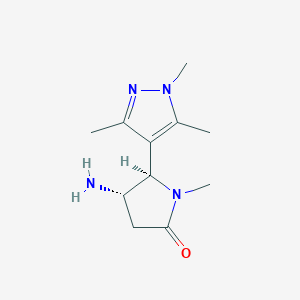
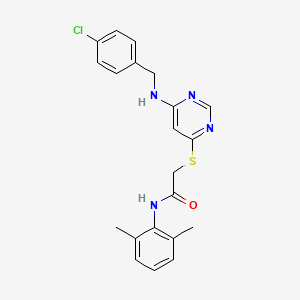
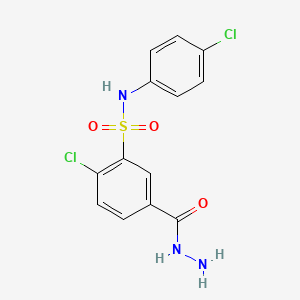

![3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2627356.png)